3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride: A Privileged Scaffold for Peptidomimetics and GPCR Ligands
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride: A Privileged Scaffold for Peptidomimetics and GPCR Ligands
Topic: 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride: A Technical Monograph Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride (CAS: 54329-61-2) is a conformationally constrained diamine building block used extensively in medicinal chemistry.[1] Structurally, it represents a rigidified mimetic of phenylalanine, where the ethylamine side chain is cyclized into the tetrahydroisoquinoline (THIQ) ring system. This restriction of conformational freedom is a critical strategy in drug design to enhance binding affinity and selectivity for G-protein coupled receptors (GPCRs), particularly Orexin receptors, and various proteolytic enzymes.
This guide provides a comprehensive technical analysis of this compound, covering its physicochemical profile, synthetic utility, specific applications in drug discovery, and validated handling protocols.
Chemical Profile & Physicochemical Properties[2][3][4]
The dihydrochloride salt form renders the diamine stable, water-soluble, and easy to handle as a solid, preventing the oxidation and carbamylation often seen with free secondary amines.
| Property | Specification |
| IUPAC Name | 1,2,3,4-Tetrahydroisoquinolin-3-ylmethanamine dihydrochloride |
| Common Name | 3-Aminomethyl-THIQ[1][2][3] · 2HCl |
| CAS Number | 54329-61-2 (Dihydrochloride); 147557-04-8 (Free Base) |
| Molecular Formula | C₁₀H₁₄N₂[1][2] · 2HCl |
| Molecular Weight | 235.15 g/mol |
| Appearance | Off-white to pale yellow hygroscopic solid |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |
| Acidity (pKa) | ~9.5 (Secondary amine), ~8.5 (Primary amine) |
| Chirality | Typically supplied as a racemate, though enantiopure forms (derived from L- or D-Tic) are critical for SAR studies.[2] |
Synthetic Utility & Mechanism of Action[2][5][7][8][9]
The "Privileged" Nature of the Scaffold
In medicinal chemistry, "privileged structures" are molecular frameworks capable of providing ligands for diverse biological targets. The 3-aminomethyl-THIQ scaffold is a conformationally constrained homolog of phenylalanine .[1]
-
Constraint: The bicyclic system locks the torsion angles (
) of the amino acid side chain. -
Vector Positioning: The 3-aminomethyl group provides a specific vector for extending the pharmacophore, allowing for the attachment of H-bond acceptors or hydrophobic groups at a precise distance from the aromatic ring.[1]
-
Peptidomimetics: It serves as a replacement for the Phe-Gly dipeptide segment in protease inhibitors, reducing the entropic penalty of binding.
Key Therapeutic Applications
-
Orexin Receptor Antagonists: Derivatives of 3-aminomethyl-THIQ have been identified as potent antagonists for Orexin-1 (OX1) and Orexin-2 (OX2) receptors, which regulate sleep-wake cycles.[1] The rigid THIQ core positions the distal nitrogen to interact with aspartic acid residues in the receptor binding pocket.
-
Enzyme Inhibition (Proteases): Used as a P2 or P1' scaffold in the design of inhibitors for serine proteases. The diamine functionality allows for "bis-coupling," enabling the molecule to span the active site cleft.
-
Adrenoceptor Modulation: Early studies on 1-(aminomethyl) and 3-(aminomethyl) analogs demonstrated affinity for
- and -adrenergic receptors, leveraging the catecholamine-mimicking structure of the isoquinoline ring.[1]
Experimental Protocols
Synthesis of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline
While commercially available, the synthesis of this core is a valuable skill for generating isotopically labeled or chirally pure variants. The standard route proceeds via the reduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide .[1]
Reaction Scheme Visualization
Figure 1: Step-wise synthetic pathway from Tetrahydroisoquinoline-3-carboxylic acid (Tic) to the target diamine salt.[1][4][5][7][8]
Detailed Protocol: Reduction of Carboxamide to Diamine
Note: This protocol assumes the starting material is 1,2,3,4-tetrahydroisoquinoline-3-carboxamide.[1]
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon or Nitrogen.
-
Reagent Preparation: Charge the flask with anhydrous THF (50 mL). Carefully add Lithium Aluminum Hydride (LiAlH₄) pellets (3.0 equiv) at 0°C. Caution: LiAlH₄ reacts violently with moisture.[1][2]
-
Addition: Dissolve the carboxamide (1.0 equiv) in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via a syringe pump or addition funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:9:1). The amide spot should disappear, and a more polar amine spot should appear.
-
Quenching (Fieser Method): Cool the reaction to 0°C. Carefully add:
-
Isolation: Stir the granular white precipitate for 30 minutes. Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo to yield the free base as a viscous oil.
-
Salt Formation: Dissolve the oil in diethyl ether. Bubble dry HCl gas or add 4M HCl in dioxane dropwise at 0°C. The dihydrochloride salt will precipitate immediately. Filter, wash with cold ether, and dry under high vacuum.
Derivatization Workflow (Amide Coupling)
The primary amine at the 3-methyl position is less sterically hindered than the secondary ring amine, but the ring amine is more nucleophilic if unprotonated. Selective functionalization requires careful pH control or protecting group strategies (e.g., Boc-protection of the secondary amine).
Figure 2: Decision tree for functionalizing the diamine scaffold. Route B is recommended for high-yield library synthesis.[1][2]
Handling, Stability & Safety
Storage Requirements
-
Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or a sealed container under inert gas (Argon).
-
Temperature: Store at 2–8°C for long-term stability.
-
Shelf Life: >2 years if kept dry and cool.
Safety Hazards (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Always handle inside a chemical fume hood. Wear nitrile gloves and safety goggles. In case of contact, rinse immediately with water for 15 minutes.
References
-
Capot Chemical. (n.d.).[9] Specifications of 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride. Retrieved from [1][2]
- Actelion Pharmaceuticals Ltd. (2002). Tetrahydroisoquinoline derivatives and their use as orexin receptor antagonists.
-
Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. Link
- Singh, I. P., & Shah, P. (2017). Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 12(1).
-
Fisher Scientific. (n.d.). 3-Aminomethyl-1,2,3,4-tetrahydroisoquinoline dihydrochloride Product Page. Retrieved from
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